2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for the base compound follows the standard conventions for naming complex polyamine alcohols. The parent compound, before salt formation, is designated as 2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol according to IUPAC naming conventions. This nomenclature reflects the systematic approach to naming the compound by identifying the longest carbon chain containing the hydroxyl group as the primary functional group, with the ethanol backbone serving as the root structure.

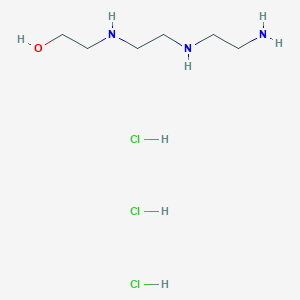

The structural representation reveals a linear arrangement of three ethylamine units connected through secondary amine linkages, terminated by a primary hydroxyl group. The compound exhibits a branched structure where the central nitrogen atom serves as a connection point for two aminoethyl branches, while one terminal position contains the hydroxyl functionality. The trihydrochloride designation indicates the presence of three hydrochloride salt formations, typically occurring at the three basic nitrogen centers present in the molecule.

The complete structural formula demonstrates the connectivity pattern: NH₂-CH₂-CH₂-NH-CH₂-CH₂-NH-CH₂-CH₂-OH, with the trihydrochloride form incorporating three HCl units. This structural arrangement creates a molecule with significant hydrogen bonding capacity due to the presence of multiple amine groups and the terminal hydroxyl group, contributing to its solubility and reactivity characteristics. The compound represents a member of the diethylenetriamine family, specifically modified with a terminal hydroxyl group that distinguishes it from the purely amine-containing analogs.

CAS Registry Numbers and Alternative Names in Scientific Literature

The Chemical Abstracts Service registry system assigns specific numerical identifiers to ensure unambiguous identification of chemical compounds across scientific literature and databases. The base compound 2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol carries the CAS registry number 1965-29-3, which serves as the primary identifier for this specific molecular structure in chemical databases and regulatory documentation. This CAS number specifically refers to the free base form of the compound, prior to salt formation with hydrochloric acid.

Alternative nomenclature systems and synonyms found in scientific literature include several descriptive names that emphasize different structural aspects of the molecule. The compound is frequently referenced as N-(2-hydroxyethyl)diethylenetriamine in chemical literature, highlighting its relationship to the diethylenetriamine backbone with the addition of a hydroxyethyl substituent. Additional synonyms include 2-[2-(2-aminoethylamino)ethylamino]ethanol, which provides a systematic description of the connectivity pattern, and bis-(2-amino-ethyl)-amine with hydroxyethyl modification.

International chemical nomenclature databases recognize the compound under various linguistic adaptations, including the Chinese designation "N-(2-羟乙基)二乙撑三胺" which directly translates to N-(2-hydroxyethyl)diethylenetriamine. The compound appears in patent literature and industrial documentation under trade names and abbreviated designations, though systematic chemical names remain the standard for scientific communication. The European Community number 883-419-9 provides additional regulatory identification for international commerce and safety documentation purposes.

Molecular Formula and Crystallographic Data

The molecular formula for the base compound before hydrochloride salt formation is established as C₆H₁₇N₃O, reflecting the presence of six carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of the free base form is precisely determined as 147.22 g/mol, representing the mass contribution from all constituent atoms in their standard isotopic abundances. The trihydrochloride salt form would necessarily exhibit a modified molecular formula of C₆H₂₀Cl₃N₃O, incorporating three additional hydrogen atoms and three chloride ions, resulting in a significantly increased molecular weight.

Physical property data reveals important characteristics relevant to crystallographic considerations and material handling. The density of the base compound is reported as 1.0±0.1 g/cm³, indicating a density very close to that of water, which influences its solution behavior and handling characteristics. The boiling point is documented as 289.7±20.0°C at 760 mmHg, suggesting significant thermal stability and relatively low volatility under standard conditions. The melting point data for the free base form indicates liquid state under ambient conditions, while the trihydrochloride salt form would be expected to exhibit different phase behavior due to ionic interactions.

Crystallographic considerations for the trihydrochloride salt form involve understanding the ionic interactions between the protonated amine centers and the chloride counterions. The presence of three basic nitrogen atoms in the molecular structure provides multiple sites for protonation, creating a tri-cationic species when fully protonated. The resulting crystal structure would be stabilized by electrostatic interactions between the positively charged ammonium centers and the chloride anions, potentially forming complex hydrogen bonding networks that influence the solid-state properties of the material. The polar surface area calculation of 70.31 Ų reflects the significant hydrophilic character contributed by the amine and hydroxyl functionalities.

Properties

IUPAC Name |

2-[2-(2-aminoethylamino)ethylamino]ethanol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3O.3ClH/c7-1-2-8-3-4-9-5-6-10;;;/h8-10H,1-7H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSESXHHJEGRYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCO)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride, also known as 2-(2-Aminoethylamino)ethanol, is a chemical compound with the molecular formula C4H12N2O and a molecular weight of 104.15 g/mol. This compound is classified as an amine and an alcohol, which allows it to participate in various biological and chemical reactions. Understanding its biological activity is crucial for its applications in pharmaceuticals and industrial chemistry.

- Molecular Formula: C4H12N2O

- Molecular Weight: 104.15 g/mol

- Appearance: Colorless to yellowish liquid with an ammonia-like odor

- Solubility: Highly soluble in water, hygroscopic in nature

Biological Activity Overview

The biological activity of 2-(2-Aminoethylamino)ethanol has been studied in various contexts, particularly focusing on its toxicity, immunological response, and potential therapeutic applications.

Toxicity

Research indicates that 2-(2-Aminoethylamino)ethanol exhibits low acute toxicity based on animal studies following oral exposure. The compound has been noted for causing mild skin irritation upon contact and more severe eye irritation. In animal studies, the reported LD50 value was greater than 2000 mg/kg body weight, indicating low acute toxicity . However, it is classified as a hazardous substance with potential reproductive toxicity .

Table 1: Toxicity Data of 2-(2-Aminoethylamino)ethanol

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | >2000 | Mild irritation |

| Dermal | >2000 | Low acute toxicity |

| Eye Contact | N/A | Severe irritation |

Skin Sensitization

Studies have shown that 2-(2-Aminoethylamino)ethanol may act as a skin sensitizer. In a local lymph node assay (LLNA), it was found to provoke immune responses when applied topically, with stimulation indices indicating significant sensitization potential .

Metabolism and Excretion

The metabolic fate of 2-(2-Aminoethylamino)ethanol suggests that a significant portion is excreted unchanged in urine following administration. This indicates limited biotransformation within the body, which can be advantageous for certain therapeutic applications where prolonged action is desired .

Potential Applications

Due to its properties as an amine and alcohol, 2-(2-Aminoethylamino)ethanol has potential applications in various fields:

- Pharmaceuticals: Its ability to act as a precursor for more complex molecules makes it valuable in drug synthesis.

- Industrial Chemistry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Case Studies and Research Findings

Recent studies have explored the use of 2-(2-Aminoethylamino)ethanol in developing new therapeutic agents. For instance, its derivatives have shown promise as antitubercular agents . Furthermore, research into its interaction with transition metal complexes indicates potential applications in catalysis and materials science .

Table 2: Research Findings on Derivatives of 2-(2-Aminoethylamino)ethanol

Scientific Research Applications

Biochemical Studies

2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol has been utilized in biochemical research for its ability to act as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential for various catalytic processes.

Polymer Chemistry

This compound serves as a crosslinking agent in the synthesis of polyimine networks, enhancing the mechanical properties of polymers. Its ability to form imines rapidly makes it valuable in creating durable materials.

Environmental Science

Research has shown that 2-(2-Aminoethylamino)ethanol can be used to study the aerobic biodegradation of amines in hypersaline wastewaters, contributing to environmental sustainability efforts by mitigating pollution from industrial processes.

Medicinal Chemistry

As an intermediate in the synthesis of pharmaceuticals, this compound plays a role in developing drugs that target specific biological pathways due to its amine functionalities.

Textile Industry

In textile finishing, it acts as an antifuming agent and cationic surfactant, improving fabric quality and resistance to environmental factors.

Lubricants and Additives

It is used as an additive in lubricants and fuel formulations, enhancing performance characteristics such as stability and viscosity.

Chelating Agents

The compound functions as a chelating agent in various applications, including metal ion removal processes essential for wastewater treatment.

Case Studies

- Polymer Development : A study demonstrated that incorporating 2-(2-Aminoethylamino)ethanol into polyimine networks significantly improved tensile strength and elasticity compared to traditional polymers.

- Environmental Impact Assessment : Research on the biodegradation pathways of this compound revealed its potential for reducing toxic amine levels in industrial effluents, showcasing its utility in environmental remediation strategies.

Comparison with Similar Compounds

Structural and Functional Differences

Ethanol, 2-(2-aminoethoxy)-, hydrochloride (1:1) (CAS 40321-53-7)

- Structure: Linear chain with a single aminoethoxy group and one HCl .

- Molecular Formula: C₄H₁₂ClNO₂ (MW: 141.6 g/mol) vs. the target compound’s C₆H₁₈N₃O·3HCl (MW: ~257.4 g/mol).

- Key Differences: The target compound’s branched aminoethyl groups offer higher nitrogen content and protonation sites, enhancing metal-binding capacity compared to the linear, mono-aminated analog.

(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

- Structure: Cyclohexanone-derived Mannich base with a phenyl group and a single ammonium chloride .

- Molecular Features: Contains a ketone and aromatic ring, unlike the aliphatic, ethanol-terminated target compound.

- Functional Contrast : Mannich bases are typically used in drug synthesis (e.g., antiviral or anticancer agents), whereas the target compound’s polyamine structure suggests utility in ion exchange or dendrimer synthesis.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((2-((2-aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride, and how can purity be ensured?

- Methodology : The compound can be synthesized via sequential alkylation of ethanolamine derivatives. For example, a two-step approach involves reacting 2-chloroethylamine hydrochloride with excess ethylenediamine under controlled pH (8–9) to form intermediate amines, followed by ethanol coupling and HCl salt formation. Purification is achieved via recrystallization in anhydrous ethanol or size-exclusion chromatography to remove unreacted amines .

- Key considerations : Monitor reaction progress using TLC (silica gel, 1:1 hexane/ethyl acetate) and confirm purity via HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

Q. How does the hygroscopic nature of this compound impact experimental handling and storage?

- Methodology : Due to its trihydrochloride salt form, the compound is highly hygroscopic. Store under inert gas (argon/nitrogen) in sealed, desiccated containers. For experimental use, pre-dry the compound at 40°C under vacuum (24 hours) to eliminate adsorbed moisture. Conduct reactions in anhydrous solvents (e.g., DMF or DMSO) with molecular sieves .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR : Use - and -NMR in DO to confirm protonation states and amine connectivity.

- Mass spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ≈ 293.6 g/mol).

- Elemental analysis : Validate chloride content via ion chromatography (e.g., 0.1 M NaOH eluent) .

Advanced Research Questions

Q. How does this compound function as a ligand or catalyst in metal-mediated reactions?

- Methodology : The triamine structure enables chelation of transition metals (e.g., Cu, Ni). To assess catalytic activity:

Prepare a 1:1 molar ratio of the compound with metal salts (e.g., CuCl) in methanol.

Monitor coordination via UV-Vis spectroscopy (absorption peaks at 600–700 nm for Cu).

Test catalytic efficiency in oxidation reactions (e.g., styrene epoxidation using HO) and compare turnover frequencies .

Q. What strategies resolve contradictions in reactivity data across different synthetic protocols?

- Methodology : Discrepancies in reaction yields (e.g., 60% vs. 85%) often arise from varying HCl stoichiometry during salt formation. To address this:

Standardize HCl addition (3.0 equivalents) under ice-cooling to prevent thermal degradation.

Use DOE (Design of Experiments) to optimize temperature, solvent polarity, and reaction time.

Validate reproducibility via interlaboratory studies and cross-reference with published HPLC-MS profiles .

Q. How does pH influence the stability of this compound in aqueous buffers?

- Methodology :

Prepare 10 mM solutions in phosphate buffers (pH 2–12).

Incubate at 25°C and 40°C for 24–72 hours.

Analyze degradation products via LC-MS.

- Findings : Stability is highest at pH 4–6 (degradation <5%). Above pH 8, deprotonation of amines leads to precipitation .

Contradictions and Resolution

- Synthetic yields : Lower yields in some protocols (e.g., 50%) may result from incomplete alkylation. Mitigate by using excess ethylenediamine (2.5 equivalents) and refluxing in acetonitrile for 48 hours .

- By-product formation : Unreacted 2-chloroethylamine hydrochloride can persist if purification is inadequate. Remove via ion-exchange chromatography (Dowex 50WX8 resin, 0.5 M NHOH eluent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.